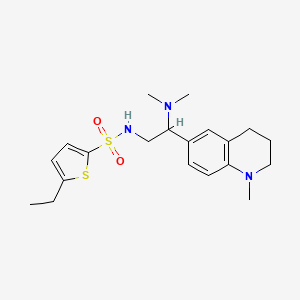
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-ethylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H29N3O2S2 and its molecular weight is 407.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound with potential pharmacological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Tetrahydroquinoline moiety : A bicyclic structure that may enhance binding affinity to biological targets.
- Dimethylamino group : Known for its role in modulating receptor interactions.
- Ethylthiophene sulfonamide : Contributes to the compound's solubility and stability.
The molecular formula is C23H33N5O2S, indicating a high degree of complexity with multiple functional groups that influence its biological interactions.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Key mechanisms include:
- Receptor Binding : The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with receptor sites, potentially modulating their activity.
- Enzyme Modulation : The tetrahydroquinoline ring may engage in π-π stacking interactions with enzyme active sites, influencing enzymatic activity.
Biological Activity Overview
The compound has been studied for its potential effects on several biological systems:
1. Antimigraine Activity
Research indicates that analogues of compounds similar to this compound exhibit agonistic activity at the 5-HT1D receptor. This receptor is critical in the pathophysiology of migraines. For instance, compounds with similar structural motifs have shown comparable affinity and potency to established antimigraine drugs like sumatriptan .
2. Neuroprotective Effects
Studies suggest that compounds containing the tetrahydroquinoline structure may offer neuroprotective benefits. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
3. Anticancer Potential
Preliminary investigations indicate that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. The specific activity of this compound in cancer models remains an area for future research .
Case Study 1: 5-HT1D Receptor Agonism
A series of studies evaluated the agonistic effects of related compounds on the 5-HT1D receptor. Results demonstrated that certain derivatives had significant agonistic properties comparable to sumatriptan, suggesting potential therapeutic applications in migraine treatment .
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, compounds with similar structures have been shown to reduce neuronal loss and improve cognitive function. These effects are hypothesized to result from reduced oxidative stress and enhanced synaptic plasticity.
Data Table: Biological Activities Overview
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S2/c1-5-17-9-11-20(26-17)27(24,25)21-14-19(22(2)3)16-8-10-18-15(13-16)7-6-12-23(18)4/h8-11,13,19,21H,5-7,12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWIYGIBMKISRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














